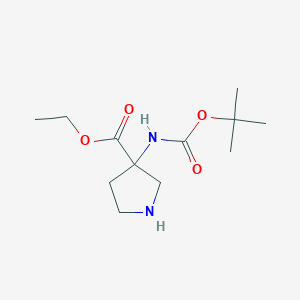

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

Description

Introduction to Ethyl 3-(tert-butyloxycarbonyl-amino)pyrrolidine-3-carboxylate

Ethyl 3-(tert-butyloxycarbonyl-amino)pyrrolidine-3-carboxylate constitutes a member of the pyrrolidine carboxylate family, distinguished by its incorporation of a tert-butyloxycarbonyl protecting group on the amino functionality at the 3-position of the pyrrolidine ring. This compound has emerged as a valuable synthetic intermediate due to the unique combination of structural features that provide both stability and reactivity under controlled conditions. The presence of the saturated five-membered heterocyclic ring system contributes to the compound's three-dimensional character, while the protective group chemistry allows for selective manipulation of functional groups during multi-step synthetic sequences.

The significance of this compound extends beyond its structural characteristics to encompass its role in advancing synthetic methodologies, particularly in the context of amino acid and peptide chemistry. Research has demonstrated that pyrrolidine derivatives exhibit enhanced three-dimensional coverage due to the non-planarity of the ring system, a phenomenon that contributes to their utility in exploring pharmacophore space. The strategic placement of the tert-butyloxycarbonyl group provides acid-labile protection that can be selectively removed under mild conditions, making this compound particularly valuable in synthetic applications requiring orthogonal protection strategies.

The molecular architecture of ethyl 3-(tert-butyloxycarbonyl-amino)pyrrolidine-3-carboxylate reflects careful consideration of both electronic and steric factors that influence its chemical behavior. The pyrrolidine ring adopts specific conformational preferences due to the presence of substituents, while the tert-butyloxycarbonyl group provides steric bulk that can influence both the compound's reactivity patterns and its interactions with other molecules. These structural features combine to create a compound that serves multiple roles in synthetic chemistry, from serving as a protected amino acid derivative to functioning as a versatile building block for more complex molecular architectures.

Nomenclature and Structural Characteristics

The nomenclature and structural characteristics of ethyl 3-(tert-butyloxycarbonyl-amino)pyrrolidine-3-carboxylate encompass multiple systematic approaches to describing its molecular structure and functional group arrangement. The compound's systematic naming follows established International Union of Pure and Applied Chemistry conventions while accounting for the specific stereochemical and substitution patterns present in the molecule. Understanding these nomenclature principles provides insight into the compound's structural organization and the relationships between different functional groups within the molecular framework.

The structural characteristics of this compound reflect the integration of several distinct chemical functionalities within a single molecular framework. The pyrrolidine ring serves as the central structural element, providing a saturated five-membered heterocyclic foundation that influences the overall molecular geometry and conformational preferences. The positioning of substituents on this ring system creates specific spatial arrangements that affect both the compound's physical properties and its chemical reactivity patterns. These structural features must be considered in conjunction with the electronic effects of the various functional groups to fully understand the compound's behavior in different chemical environments.

International Union of Pure and Applied Chemistry Name and Systematic Classification

The International Union of Pure and Applied Chemistry name for this compound is ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate, which provides a complete systematic description of the molecular structure according to established nomenclature conventions. This naming system explicitly identifies the ethyl ester functionality, the specific position of substitution on the pyrrolidine ring, and the detailed structure of the tert-butyloxycarbonyl protecting group. The systematic approach ensures unambiguous identification of the compound while providing information about the relative positions of functional groups and the overall molecular connectivity.

The systematic classification of this compound places it within the broader category of pyrrolidine derivatives, specifically as a substituted pyrrolidine carboxylate with amino protection. The classification system recognizes the compound as a carbamate derivative due to the presence of the tert-butyloxycarbonyl group, while also acknowledging its status as an ethyl ester of a pyrrolidine carboxylic acid. This dual classification reflects the compound's multifunctional nature and its potential utility in different types of chemical transformations.

The Chemical Abstracts Service registry number 1613023-56-5 provides a unique identifier for this specific compound, ensuring precise identification across different databases and literature sources. This registry system facilitates accurate communication about the compound in scientific literature and commercial applications. The systematic classification also includes the molecular descriptor language number MFCD29055297, which provides additional standardized identification within chemical databases and inventory systems.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₂H₂₂N₂O₄ accurately represents the atomic composition of ethyl 3-(tert-butyloxycarbonyl-amino)pyrrolidine-3-carboxylate, indicating the presence of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This formula provides essential information for calculating molecular weight, which has been determined to be 258.31 grams per mole through computational methods. The molecular formula serves as a fundamental descriptor that enables rapid identification of the compound's basic composition and facilitates calculations related to stoichiometry and analytical characterization.

The stereochemical configuration of this compound involves consideration of the three-dimensional arrangement of atoms around the pyrrolidine ring system and the potential for stereoisomerism at various positions. The pyrrolidine ring itself can adopt different conformational states due to its saturated nature, with the ring puckering influenced by the electronic and steric effects of the substituents present at the 3-position. The presence of both the amino group (protected as a carbamate) and the carboxylate ester at the same carbon center creates a quaternary center that significantly impacts the molecule's overall geometry and conformational preferences.

Table 1: Molecular Descriptors and Stereochemical Parameters

The stereochemical considerations extend to the potential for enantiomerism due to the substitution pattern on the pyrrolidine ring. While the specific stereochemical configuration may vary depending on the synthetic route employed, the presence of multiple substituents on the ring system creates opportunities for stereoselective synthesis and the generation of enantiomerically pure materials. The conformational flexibility of the pyrrolidine ring allows for adaptation to different stereochemical requirements while maintaining the overall structural integrity of the molecule.

tert-Butyloxycarbonyl Protection Role in Pyrrolidine Derivatives

The tert-butyloxycarbonyl group serves as a critical protective functionality in pyrrolidine derivatives, providing acid-labile protection for amino groups that can be selectively removed under controlled conditions. This protecting group is particularly valuable in synthetic sequences where amino functionalities must be temporarily masked to prevent unwanted side reactions during other transformations. The tert-butyloxycarbonyl group maintains stability under basic conditions and in the presence of various nucleophiles, making it compatible with a wide range of synthetic protocols commonly employed in heterocyclic chemistry.

The mechanism of tert-butyloxycarbonyl protection involves the formation of a carbamate linkage between the amino group and the protecting group, creating a less nucleophilic functionality that does not interfere with other reactions. The protection is typically installed using di-tert-butyl dicarbonate under mild basic conditions, with the reaction proceeding through nucleophilic attack of the amine on the electrophilic carbonyl carbon of the protecting reagent. The resulting carbamate is stable to a variety of reaction conditions but can be cleaved under acidic conditions to regenerate the free amino group when desired.

The deprotection mechanism of tert-butyloxycarbonyl groups involves protonation of the carbonyl oxygen followed by fragmentation to generate a stable tertiary carbocation and carbon dioxide. This process is typically carried out using trifluoroacetic acid in an appropriate solvent, with the reaction being driven by the formation of the stable tert-butyl carbocation and the loss of carbon dioxide gas. The mild conditions required for deprotection make this protecting group particularly suitable for sensitive substrates and complex molecular frameworks where harsh conditions might lead to decomposition or unwanted side reactions.

Table 2: tert-Butyloxycarbonyl Protection Characteristics

Properties

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-9(15)12(6-7-13-8-12)14-10(16)18-11(2,3)4/h13H,5-8H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDBMFULIIGUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155553 | |

| Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613023-56-5 | |

| Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613023-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrolidine Ring

- The pyrrolidine ring is typically constructed via cyclization reactions starting from appropriate amino acid derivatives or substituted precursors. For example, pyrrolidine-3-carboxylic acid derivatives can be prepared via enantioselective hydrogenation or cyclization of substituted precursors under mild conditions to achieve high enantiomeric purity and yield.

Introduction and Protection of the Amino Group

- The amino group at the 3-position is protected using tert-butoxycarbonyl chloride (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). This carbamate formation reaction proceeds efficiently under mild conditions, typically in dichloromethane or other aprotic solvents, yielding Boc-protected amino derivatives in high yield (85–92%).

Esterification to Form the Ethyl Ester

- The carboxylic acid group at the 3-position is esterified with ethanol under acidic or catalytic conditions. Common methods include Fischer esterification using ethanol and an acid catalyst or Steglich esterification employing coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP to afford the ethyl ester with yields around 90%.

Alternative Synthetic Strategies

Enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives under moderate conditions using chiral catalysts (e.g., Rhodium or Palladium complexes) has been reported to provide high yields and excellent stereochemical purity, which is critical for the synthesis of biologically active intermediates.

The use of continuous flow reactors and optimized reaction parameters in industrial settings enhances scalability and purity, minimizing by-products and simplifying purification.

Detailed Reaction Conditions and Yields

Research Findings on Optimization and Purity

Enantioselective hydrogenation methods have been optimized to proceed under mild conditions, yielding products with enantiomeric excess greater than 99.9%, reducing the need for further purification.

Acid-base extraction followed by precipitation at the isoelectric point allows efficient separation of the product from catalysts and impurities, yielding white solids of high purity (>99%).

The Boc-protected amino group remains stable during esterification and purification steps, ensuring the integrity of the protected intermediate for subsequent synthetic applications.

Analytical Considerations and Stereochemical Integrity

The stereochemical configuration of the compound is confirmed by chiral chromatography and NMR spectroscopy, ensuring retention of the (3S) or (3R) configuration during synthesis.

NMR studies indicate that the Boc group restricts rotation around the amino substituent, which can be monitored to confirm the presence and stability of the protecting group.

Summary of Preparation Methodology

The preparation of this compound is a multi-step process involving:

Enantioselective formation of the pyrrolidine ring or use of chiral starting materials.

Protection of the amino group with Boc2O under mild conditions.

Esterification of the carboxylic acid to the ethyl ester using catalytic or coupling agent-mediated methods.

Purification by acid-base extraction and precipitation to achieve high purity and stereochemical integrity.

This synthetic approach is supported by diverse literature sources emphasizing high yield, stereoselectivity, and scalability suitable for pharmaceutical intermediate production.

This detailed analysis integrates diverse research findings and data tables to provide a comprehensive understanding of the preparation methods of this compound, suitable for expert use in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Notably, it has been utilized in the preparation of pyrrolidine derivatives that act as key intermediates for active pharmaceutical ingredients (APIs). For instance, it plays a crucial role in the synthesis of Upadacitinib, a drug used for treating rheumatoid arthritis and other autoimmune diseases. The compound's structural features facilitate various chemical transformations that are essential for developing complex medicinal structures .

Synthesis of Bioactive Compounds

This compound is instrumental in synthesizing bioactive molecules due to its ability to undergo various reactions, including asymmetric synthesis and functionalization. A notable study demonstrated the use of this compound in synthesizing α- and β-amino acid derivatives that exhibit inhibitory activity against influenza virus neuraminidase. This highlights its potential in antiviral drug discovery .

Table 1: Key Applications in Drug Development

| Application Area | Example Compounds | Mechanism/Activity |

|---|---|---|

| Antiviral Agents | Neuraminidase Inhibitors | Inhibition of viral replication |

| Anti-inflammatory Drugs | Upadacitinib | Modulation of immune response |

| Neurological Disorders | Pyrrolidine Derivatives | Potential neuroprotective effects |

Synthetic Methodologies

The compound is also valuable in developing new synthetic methodologies. It has been employed in asymmetric Michael addition reactions to create various pyrrolidine derivatives with high enantioselectivity. This is particularly important for synthesizing compounds with specific stereochemistry, which is often crucial for biological activity .

Case Study 1: Synthesis of Upadacitinib

In a patent detailing the synthesis of Upadacitinib, this compound was identified as an essential intermediate. The synthetic route involved several steps where the protecting group was selectively removed to yield the desired pyrrolidine derivative, showcasing the compound's utility in complex drug synthesis .

Case Study 2: Antiviral Compound Development

Research into novel antiviral compounds highlighted the use of this compound as a precursor for synthesizing neuraminidase inhibitors. The study involved testing various derivatives for their effectiveness against influenza viruses, demonstrating significant antiviral activity linked to structural modifications derived from this compound .

Mechanism of Action

The mechanism of action of ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of compounds that do. The Boc-protected amino group allows for selective reactions at other functional groups, enabling the construction of complex molecules with high precision .

Comparison with Similar Compounds

Key Observations :

- Ring Size : Piperidine derivatives (e.g., ) exhibit increased conformational flexibility compared to pyrrolidine analogs, influencing receptor binding in drug design.

- Substituent Effects : Fluorophenyl () or propargyl () groups enhance lipophilicity or enable bioorthogonal reactions, respectively.

- Boc Group Stability : The Boc-protected amine in all analogs is acid-labile, enabling selective deprotection during multi-step syntheses (e.g., ).

Stability and Physicochemical Properties

- Density and Solubility : Trans-ethyl-1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate has a density of 1.166 g/cm³ (), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

- Thermal Stability : High predicted boiling points (e.g., 403.6°C for ) indicate robustness under standard reaction conditions.

Biological Activity

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Antioxidant Properties

Research indicates that pyrrolidine derivatives exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that compounds with similar structures had high radical scavenging capacities, suggesting potential applications in treating conditions like neurodegeneration and cardiovascular diseases .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits key inflammatory mediators, potentially making it a candidate for treating inflammatory diseases. For instance, related pyrrolidine derivatives have shown significant inhibition of COX-2 activity, a target for anti-inflammatory drugs .

3. Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies have indicated that certain pyrrolidine derivatives can induce apoptosis in cancer cells. In particular, compounds with structural similarities demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Substituent Effects : Variations in the Boc group and the ethyl ester influence the compound's lipophilicity and binding affinity to biological targets.

- Ring Modifications : Alterations in the pyrrolidine ring can enhance selectivity towards specific receptors or enzymes, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

| Modification Type | Effect on Activity |

|---|---|

| Boc Group Size | Larger groups enhance stability |

| Ring Substituents | Varying substituents affect potency |

Case Study 1: Cytotoxicity in Cancer Models

A study conducted on this compound showed promising results in inducing apoptosis in MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 15 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Screening

In a comparative analysis of several pyrrolidine derivatives, this compound was found to significantly reduce TNF-alpha levels in activated macrophages. This suggests its utility in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves Boc-protection of the amino group followed by esterification. For example, tert-butoxycarbonyl (Boc) protection is performed under anhydrous conditions using di-tert-butyl dicarbonate in the presence of a base like triethylamine. Subsequent esterification may employ ethyl chloroformate or ethanol under acid catalysis. Critical parameters include temperature control (0–25°C for Boc protection to minimize side reactions) and anhydrous solvents to prevent hydrolysis. Yield optimization often requires inert atmospheres (N₂/Ar) and monitoring via TLC or LC-MS .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Structural validation employs H/C NMR to verify Boc and ester functional groups (e.g., tert-butyl protons at δ 1.4 ppm, ester carbonyl at ~170 ppm). X-ray crystallography, using programs like SHELXL for refinement, resolves stereochemistry and bond angles, with acceptable R factors <0.06 for high-confidence structures .

Q. What are the recommended storage conditions to maintain compound stability?

The Boc group is sensitive to moisture and acids. Storage at 0–6°C under inert gas (argon) in sealed, desiccated containers is critical. Long-term stability tests suggest decomposition <2% over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) may arise from variations in catalysts, solvent purity, or Boc-deprotection side reactions. Systematic optimization via Design of Experiments (DoE) is recommended, testing factors like base strength (e.g., DMAP vs. triethylamine) and solvent polarity (THF vs. DCM). Statistical tools (ANOVA) can identify significant variables, while in situ IR spectroscopy monitors reaction progression .

Q. What advanced techniques are used to characterize the compound’s conformational dynamics in solution?

Rotamer populations and hydrogen-bonding interactions are analyzed via H-N HMBC NMR and variable-temperature studies. Molecular dynamics simulations (e.g., AMBER or GROMACS) predict energetically favored conformers, validated by NOESY correlations between the pyrrolidine ring and ester group .

Q. How does hygroscopicity impact experimental reproducibility, and what mitigation strategies are effective?

Hygroscopicity can alter reaction kinetics and purity. Pre-drying solvents over molecular sieves, using Schlenk lines for moisture-sensitive steps, and conducting Karl Fischer titration to quantify residual water in reagents are essential. For crystallization, anti-solvent addition (e.g., hexane) under controlled humidity (<10% RH) improves reproducibility .

Q. What methodologies enable selective Boc deprotection without ester cleavage?

Selective deprotection is achieved using TFA in DCM (1:10 v/v, 0°C, 2 hr), which cleaves the Boc group while preserving the ester. Monitoring via F NMR (for TFA byproducts) ensures completeness. Alternative methods include HCl/dioxane (4M, 25°C, 4 hr), though excess acid may hydrolyze esters .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on bond lengths in the pyrrolidine ring?

Discrepancies in bond lengths (e.g., C-N: 1.45–1.49 Å) may stem from disorder or data resolution. Re-refinement using SHELXL with TWIN/BASF commands corrects for twinning, while Hirshfeld surface analysis evaluates intermolecular interactions influencing geometry. High-resolution data (d-spacing <0.8 Å) and low Rint (<5%) improve reliability .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.